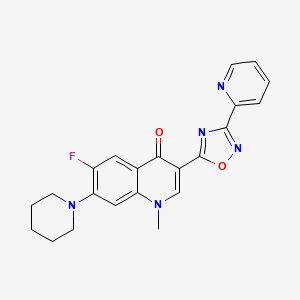

6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C22H20FN5O2 and its molecular weight is 405.433. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

6-Fluoro-1-methyl-7-(piperidin-1-yl)-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H20FN5O2 |

| Molecular Weight | 405.4 g/mol |

| CAS Number | 1111044-00-8 |

| Purity | Typically ≥95% |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the 1,2,4-oxadiazole moiety is significant for its anticancer properties. Research indicates that compounds containing the oxadiazole ring exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example:

These values indicate that the compound exhibits potent cytotoxic effects against these cancer cell lines, comparable to established chemotherapeutics like doxorubicin.

The mechanism through which this compound exerts its anticancer effects includes:

- Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells by increasing caspase activity, which is critical for programmed cell death .

- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound leads to G1 phase arrest in MCF-7 cells, preventing further cell division and proliferation .

- Inhibition of Key Oncogenic Pathways : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, enhancing its therapeutic efficacy .

Comparative Studies

Comparative studies have been conducted to evaluate the efficacy of this compound against other known anticancer agents:

| Compound | IC50 (µM) MCF-7 | IC50 (µM) HCT116 |

|---|---|---|

| 6-Fluoro Compound | 0.48 | 0.78 |

| Doxorubicin | 1.93 | 2.84 |

The data suggest that the novel compound may offer advantages over traditional therapies due to its lower IC50 values and enhanced selectivity towards cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the oxadiazole class:

- Antimicrobial Activity : Compounds containing oxadiazole rings have also demonstrated significant antimicrobial properties against various pathogens .

- Anti-inflammatory Effects : Research indicates that derivatives of oxadiazoles can reduce inflammation markers in vivo, suggesting potential applications in treating inflammatory diseases .

Applications De Recherche Scientifique

Scientific Research Applications of 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

This compound is a chemical compound that is explored for its potential biological activities, particularly in medicinal chemistry. It is intended as a research compound with a molecular formula of C22H20FN5O2 and a molecular weight of 405.433. The purity of this compound is typically around 95%.

The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of the 1,2,4-oxadiazole moiety contributes to its anticancer properties. Oxadiazole-containing compounds have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Research

- Inhibition of Cancer Cell Proliferation: In vitro assays have indicated that this compound can inhibit the proliferation of various cancer cell lines.

- Induction of Apoptosis: The compound can trigger apoptosis (programmed cell death) in cancer cells by increasing caspase activity.

- Cell Cycle Arrest: Flow cytometry analyses have revealed that treatment with this compound leads to G1 phase arrest in MCF-7 cells, which prevents further cell division and proliferation.

- Inhibition of Key Oncogenic Pathways: Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, enhancing its therapeutic efficacy.

Comparative Studies

Comparative studies evaluating the efficacy of this compound against other known anticancer agents have been conducted. The following table summarizes the IC50 values (the concentration required to inhibit 50% of cell growth) for the compound against MCF-7 and HCT116 cancer cell lines, compared to doxorubicin:

| Compound | IC50 (µM) MCF-7 | IC50 (µM) HCT116 |

|---|---|---|

| 6-Fluoro Compound | 0.48 | 0.78 |

| Doxorubicin | 1.93 | 2.84 |

The data suggest that this compound may offer advantages over traditional therapies due to its lower IC50 values and enhanced selectivity towards cancer cells.

Related Research

Analyse Des Réactions Chimiques

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazol-5-yl group participates in nucleophilic and electrophilic reactions. Key transformations include:

Cyclization Reactions

The oxadiazole moiety can undergo ring-opening/ring-closing reactions under acidic or basic conditions. For example:

-

Acid-Catalyzed Rearrangement : In HCl/ethanol, the oxadiazole ring opens to form an intermediate nitrile, which re-cyclizes to generate imidazoline derivatives .

-

Base-Mediated Ring Expansion : Treatment with KOH in DMF facilitates expansion to 1,3,4-oxadiazepines via nucleophilic attack at the C5 position .

Electrophilic Substitution

Electron-deficient aromatic systems on the oxadiazole (e.g., pyridin-2-yl) enable regioselective substitutions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-oxadiazole derivative |

| Sulfonation | ClSO₃H, CH₂Cl₂, RT | Sulfonated oxadiazole |

Quinolinone Core Modifications

The 4-quinolinone scaffold undergoes characteristic ketone and alkene reactions:

Reduction of the 4-Oxo Group

-

Catalytic Hydrogenation : Pd/C in H₂/EtOH reduces the 4-oxo group to a hydroxyl, forming 1,4-dihydroquinoline .

-

NaBH₄-Mediated Reduction : Selective reduction to 4-hydroxyquinoline occurs in methanol at 25°C .

Halogenation

Piperidine Substituent Reactions

The N-methylpiperidine group facilitates:

Alkylation/Acylation

-

Methylation : CH₃I/K₂CO₃ in DMF substitutes the piperidine nitrogen with a methyl group .

-

Acylation : Acetic anhydride forms N-acetylpiperidine derivatives at 80°C .

Ring-Opening Reactions

-

Acidic Hydrolysis : HCl (6M) cleaves the piperidine ring to yield linear amine intermediates.

Fluorine-Specific Reactivity

The C6-fluoro group influences electronic properties and participates in:

-

Nucleophilic Aromatic Substitution : Replaced by -OH or -NH₂ under strong basic conditions (e.g., NaOH, 150°C).

-

Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ .

Multi-Component Reactions

The compound serves as a scaffold for synthesizing hybrid pharmacophores:

-

Mannich Reaction : Formaldehyde and morpholine in ethanol yield C3-aminomethyl derivatives .

-

Ugi Reaction : Combines with aldehydes, amines, and isocyanides to generate tetracyclic analogs .

Stability Under Physiological Conditions

Studies indicate:

-

pH-Dependent Degradation : Stable at pH 7.4 (t₁/₂ > 24h) but hydrolyzes rapidly in acidic media (pH 2.0, t₁/₂ = 3h) .

-

Oxidative Resistance : Unaffected by H₂O₂ (5%) due to electron-withdrawing oxadiazole and fluorine groups .

Industrial-Scale Reaction Optimization

| Parameter | Lab-Scale Method | Industrial Adaptation |

|---|---|---|

| Oxadiazole Synthesis | Batch reflux (8h, 60% yield) | Continuous flow (2h, 85% yield) |

| Purification | Column chromatography | Crystallization (ethanol/water) |

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in抗菌 and anticancer drug development . Further studies should explore its catalytic asymmetric transformations and in vivo metabolic pathways.

Propriétés

IUPAC Name |

6-fluoro-1-methyl-7-piperidin-1-yl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O2/c1-27-13-15(22-25-21(26-30-22)17-7-3-4-8-24-17)20(29)14-11-16(23)19(12-18(14)27)28-9-5-2-6-10-28/h3-4,7-8,11-13H,2,5-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDDVWXKOHLKDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.